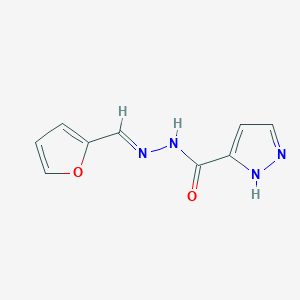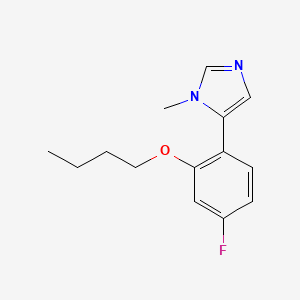![molecular formula C17H16N2O2 B5549812 1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)
1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, involves relay catalytic cascade reactions, which may offer insights into the synthesis of 1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione. These methods involve the use of binary catalytic systems, such as FeCl2/Et3N, leading to pyrrolylpyridinium salts, followed by hydrazinolysis. Catalytic reduction of the ylides gives the final pyrrole derivatives (Galenko et al., 2015). Another relevant method involves the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to synthesize 2,3-disubstituted pyrrolidines and piperidines, indicating the potential for diverse synthetic routes (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidinedione core, substituted with a biphenylylamino group through a methylene bridge. This structure could be analyzed using techniques such as NMR and high-resolution mass spectrometry to confirm the positioning of the substituents and the overall molecular conformation.
Chemical Reactions and Properties
Compounds with similar structures, such as 5-phenyl substituted 1-methyl-2-pyridones and biphenyl carboxylic acids, have been synthesized and evaluated as inhibitors, indicating that this compound could participate in various chemical reactions and possess distinctive properties, such as inhibitory activity (Picard et al., 2002).
Applications De Recherche Scientifique
Chemical Modification and Biopolymer Applications
Xylan Derivatives and Biopolymer Applications : Xylan esters and ethers, synthesized through modifications involving compounds like pyrrolidinedione derivatives, show promise in drug delivery applications. These derivatives can form nanoparticles used for encapsulating drugs, showcasing the utility of pyrrolidinedione derivatives in pharmaceuticals beyond direct drug application (Petzold-Welcke et al., 2014).
Optical Properties and Material Science
Diketopyrrolopyrroles : Related to pyrrolidinedione derivatives, diketopyrrolopyrroles are utilized for their excellent optical properties in materials science. These compounds are pivotal in creating high-quality pigments, solar cells, and fluorescence imaging, indicating the versatility of pyrrolidinedione-related structures in advanced technological applications (Grzybowski & Gryko, 2015).
Electrochemical Sensors
Improved Detection of Paraquat in Food Samples : While not directly related to the specific compound, the development of electrochemical sensors for detecting substances like paraquat showcases the potential for pyrrolidinedione derivatives in enhancing food safety and environmental monitoring. The sensitivity and selectivity of these sensors are crucial for identifying toxic substances at low concentrations, reflecting on the broader applications of related chemistry in public health and safety (Laghrib et al., 2020).
Propriétés
IUPAC Name |
1-[(4-phenylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-11-17(21)19(16)12-18-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYNLLNHLJCLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)
![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)




![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)
